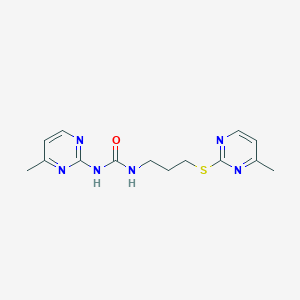![molecular formula C17H21N3O2S B2391922 4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile CAS No. 2415464-62-7](/img/structure/B2391922.png)
4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB-4 and is classified as a small molecule inhibitor. TMB-4 has been studied for its potential use in cancer treatment, as well as its ability to inhibit the growth of bacteria and viruses.
Mécanisme D'action
The mechanism of action of TMB-4 involves its ability to target specific enzymes and pathways involved in cell proliferation and infection. TMB-4 has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases, that are involved in cancer cell growth and viral replication. TMB-4 has also been shown to disrupt the membrane integrity of bacteria, leading to their death.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects. Studies have shown that TMB-4 can induce apoptosis, or programmed cell death, in cancer cells. TMB-4 has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection. Additionally, TMB-4 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMB-4 in lab experiments is its ability to selectively target specific enzymes and pathways, making it a useful tool for studying the mechanisms of cancer growth and viral replication. Additionally, TMB-4 has been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, one limitation of using TMB-4 in lab experiments is its potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
Orientations Futures
There are several future directions for research involving TMB-4. One potential direction is the development of TMB-4 analogs with improved potency and selectivity. Another potential direction is the use of TMB-4 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of TMB-4 and its potential applications in treating bacterial and viral infections.
Méthodes De Synthèse
The synthesis of TMB-4 involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-(chloromethyl)benzonitrile with thiomorpholine-4-carboxylic acid to form 4-(thiomorpholine-4-carbonyl)benzonitrile. This intermediate product is then reacted with morpholine to form the final product, 4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile.
Applications De Recherche Scientifique
TMB-4 has been studied for its potential applications in cancer treatment. Research has shown that TMB-4 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. TMB-4 has also been studied for its potential use in treating bacterial and viral infections. Studies have shown that TMB-4 can inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and Influenza A virus.
Propriétés
IUPAC Name |
4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c18-11-14-1-3-15(4-2-14)12-19-5-8-22-16(13-19)17(21)20-6-9-23-10-7-20/h1-4,16H,5-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJQPSVOBAFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)C#N)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

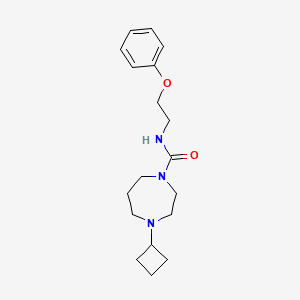
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
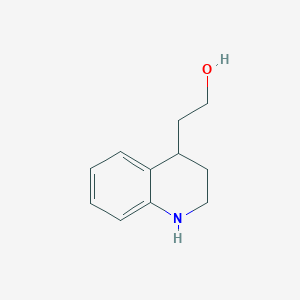
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
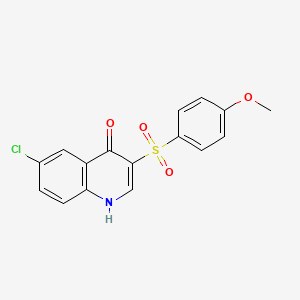
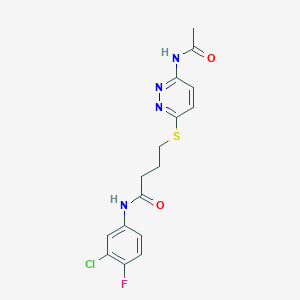
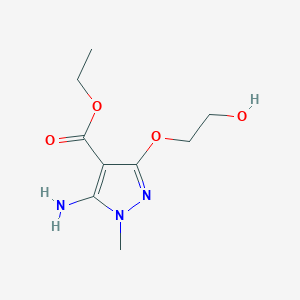

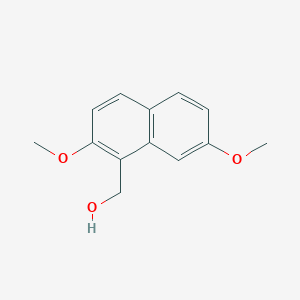
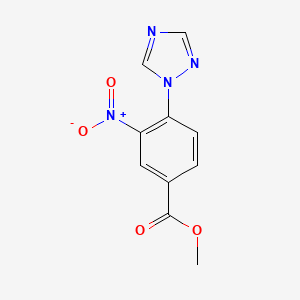
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
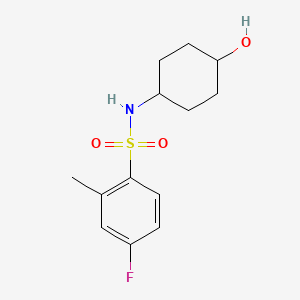
![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)
